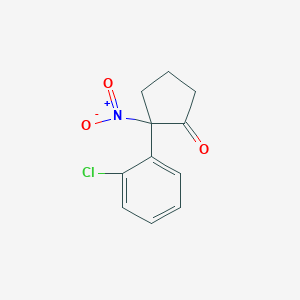
2-(2-Chlorophenyl)-2-nitrocyclopentanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-2-nitrocyclopentanone is a chemical compound that belongs to the class of nitro ketones It is characterized by the presence of a chlorophenyl group and a nitro group attached to a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-nitrocyclopentanone typically involves the nitration of 2-(2-chlorophenyl)cyclopentanone. One common method includes the following steps:
Starting Material: 2-(2-Chlorophenyl)cyclopentanone.
Nitration: The starting material is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to introduce the nitro group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-2-nitrocyclopentanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions to form corresponding oximes or other oxidized derivatives.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-2-nitrocyclopentanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oximes and other oxidized products.
Scientific Research Applications
2-(2-Chlorophenyl)-2-nitrocyclopentanone has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-2-nitrocyclopentanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorophenyl group can also participate in binding interactions with target proteins or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-2-nitrocyclohexanone: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
2-(2-Chlorophenyl)-2-nitropropane: Similar nitro and chlorophenyl groups but with a propane backbone.
Uniqueness
2-(2-Chlorophenyl)-2-nitrocyclopentanone is unique due to its specific ring structure, which can influence its reactivity and interactions with biological targets. The presence of both nitro and chlorophenyl groups provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-nitrocyclopentan-1-one |
InChI |
InChI=1S/C11H10ClNO3/c12-9-5-2-1-4-8(9)11(13(15)16)7-3-6-10(11)14/h1-2,4-5H,3,6-7H2 |
InChI Key |
STAJEDLFCPDWHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(C1)(C2=CC=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















